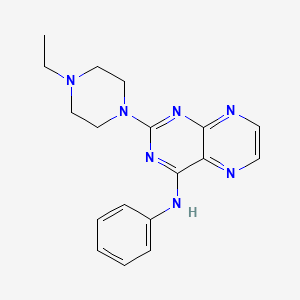

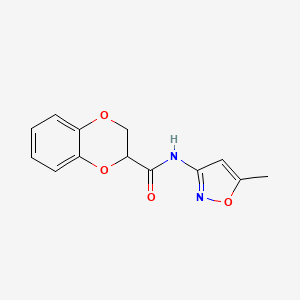

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide” is a bioactive nitrogen-containing heterocycle . It is related to the 1,3,4-thiadiazole class of compounds, which are known for their broad spectrum of biological activities .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles . The NMR spectra of similar compounds show characteristic signals confirming the successful conduction of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using NMR spectroscopy . The chemical shifts are quoted in ppm in δ-values against tetramethylsilane (TMS) as an internal standard .Scientific Research Applications

Antimicrobial Activity

Bacterial infections remain a significant public health concern, especially with the rise of antibiotic-resistant strains. Researchers have synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their antimicrobial potential. Notably, compound 15, bearing a 5-nitro-2-furoyl moiety, demonstrated robust bioactivity against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) ranged from 1.95 to 15.62 µg/mL, and the minimum bactericidal concentration (MBC)/MIC ratio was 1–4 µg/mL .

Biological Applications

The 1,3,4-thiadiazole scaffold, to which our compound belongs, has diverse biological activities. While our specific compound has shown antimicrobial effects, other thiadiazole derivatives have been explored for anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antiviral properties .

Drug Discovery

Although not naturally occurring, 1,2,3-triazoles (structurally related to thiadiazoles) find broad applications in drug discovery. Researchers have developed protocols for synthesizing 4-acetyl-5-methyl-1,2,3-triazoles, which could be relevant for our compound as well .

Cytotoxic Effects

While our compound’s cytotoxic effects haven’t been explicitly studied, it’s worth considering its impact on cancer cell lines. Further research could explore its potential in this area .

Mechanism of Action

Future Directions

The future directions for research on similar compounds often involve the development of new molecules with potential antimicrobial activity . These compounds can be used to address bacterial infections, especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics .

properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-13(23-18-17-10)15(21)19-6-4-11(5-7-19)9-16-14(20)12-3-2-8-22-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWISHLJXZRGDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)

![2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564931.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)

![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)

![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2564946.png)